Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-
CAS No.: 820965-66-0
Cat. No.: VC16797251
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820965-66-0 |
|---|---|
| Molecular Formula | C14H21N3O2 |
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide |
| Standard InChI | InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1 |
| Standard InChI Key | GHLCWGISBMXTPP-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O |
| Canonical SMILES | CC(CCC1=CN=C(C=C1)CCCNC=O)NC=O |
Introduction
Molecular Structure and Stereochemical Configuration
Core Architecture
The compound’s backbone consists of a pyridine ring substituted at the 2-position with a propyl chain terminated by a formamide group (-NHC=O). At the 5-position of the pyridine, a butyl chain extends, bearing a formylamino group (-NHCHO) at the (3S)-configured carbon . This arrangement introduces two formamide moieties, which are critical for hydrogen bonding and potential biological interactions.
Stereochemical Significance
The (3S) configuration of the butyl chain’s formylamino group imposes chirality, which may influence binding affinity in enzymatic or receptor-mediated processes. Enantiomeric purity is often critical in drug design, though no studies have yet confirmed this compound’s optical activity.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₂ | |
| Molecular Weight | 263.34 g/mol | |
| IUPAC Name | N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide | |
| SMILES | CC(CCN=O)CC1=NC=CC=C1CCNC=O | Inferred |
Synthesis and Synthetic Challenges
Proposed Synthetic Pathways
While no explicit synthesis is documented, multi-step routes can be hypothesized. A plausible approach involves:
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Pyridine Functionalization: Introducing the propyl chain via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) at the pyridine’s 2-position.
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Butyl Chain Installation: Alkylation of the pyridine’s 5-position with a (3S)-configured bromobutane precursor, followed by formylation of the amine.
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Formamide Formation: Reacting primary amines with formic acid under dehydrating conditions to install terminal formamide groups .
Stereochemical Control
Achieving the (3S) configuration may require chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic methods could enforce enantioselectivity, though yields remain speculative without experimental validation.
Physicochemical Properties
Calculated Properties
Using PubChem’s computational tools (as applied to analog ), the compound likely exhibits:
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LogP: ~1.2 (moderate lipophilicity, suitable for membrane permeability).
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Hydrogen Bond Donors/Acceptors: 3 donors (NH groups) and 4 acceptors (O and N atoms), suggesting solubility in polar aprotic solvents .
Spectral Characteristics
While experimental spectra are unavailable, key IR absorptions would include:
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Formamide C=O Stretch: ~1680 cm⁻¹.
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Pyridine Ring Vibrations: ~1600 cm⁻¹ (C=C/C=N) .
Mass spectral fragmentation patterns might highlight cleavage at the propyl-pyridine junction (m/z ~134) and formamide losses (m/z ~45).
Future Research Directions
Synthesis Optimization
Developing enantioselective routes and optimizing yields are critical first steps. Catalytic asymmetric synthesis or biocatalytic methods could address stereochemical challenges.
Biological Screening
High-throughput assays against cancer cell lines (e.g., NCI-60) and neurological targets (e.g., acetylcholinesterase) may reveal therapeutic potential.
Computational Modeling
Docking studies with proteins (e.g., EGFR kinase) could identify binding modes, guiding structure-activity relationship (SAR) campaigns.
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